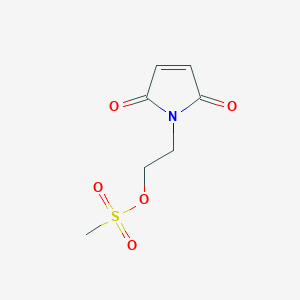

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate

Description

Chemical Identity and Classification

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate stands as a distinctive member of the heterobifunctional crosslinking reagent family, characterized by its precise molecular architecture and dual reactive functionality. The compound possesses the molecular formula C7H9NO5S with a molecular weight of 219.22 daltons, establishing its position among medium-sized organic molecules suitable for bioconjugation applications. The Chemical Abstracts Service has assigned this compound the registry number 155863-36-8, providing a unique identifier for scientific and commercial purposes.

The structural analysis reveals a sophisticated bifunctional design incorporating a maleimide ring system directly connected to an ethyl bridge terminating in a methanesulfonate ester group. The maleimide component, formally designated as 2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl, constitutes the thiol-reactive portion of the molecule, while the methanesulfonate group functions as an excellent leaving group for nucleophilic substitution reactions. This architectural arrangement enables the compound to participate in two distinct chemical transformations: thiol-maleimide conjugation through Michael addition and nucleophilic displacement of the methanesulfonate group.

The compound belongs to multiple chemical classifications that reflect its diverse structural features and functional capabilities. Primarily, it functions as a heterobifunctional crosslinking reagent, enabling the formation of covalent bonds between different molecular species through distinct reaction pathways. The presence of the maleimide functionality classifies it within the broader category of maleimide derivatives, which have gained prominence in bioconjugation chemistry due to their selective reactivity with thiol groups under physiological conditions. Additionally, the methanesulfonate moiety places the compound within the sulfonate ester family, known for their utility as alkylating agents and leaving groups in organic synthesis.

The heterocyclic nature of the maleimide ring system further categorizes this compound among nitrogen-containing heterocycles, specifically as an imide derivative. This classification carries significant implications for the compound's chemical behavior, as imides typically exhibit enhanced electrophilicity due to the electron-withdrawing effects of the adjacent carbonyl groups. The resulting electronic configuration makes the carbon-carbon double bond of the maleimide ring particularly susceptible to nucleophilic attack, facilitating the formation of stable covalent bonds with thiol-containing biomolecules.

Historical Context in Organic Chemistry Research

The development of this compound represents a significant milestone in the evolution of heterobifunctional linking chemistry, building upon decades of research into maleimide-based bioconjugation strategies. The foundational work on maleimide chemistry dates back over fifty years, when researchers first recognized the unique reactivity of these unsaturated imides toward biological thiols. The early investigations into maleimide bioconjugation established the fundamental principle of thiol-maleimide addition reactions, which proceed rapidly under mild conditions to form stable thioether linkages.

The historical progression of maleimide chemistry in bioconjugation applications has been marked by systematic improvements in molecular design and synthetic accessibility. Initial maleimide derivatives were relatively simple structures that provided proof-of-concept for thiol-selective modification, but lacked the sophisticated functionality required for complex bioconjugation schemes. The introduction of heterobifunctional concepts represented a paradigm shift, enabling researchers to design molecules capable of sequential reactions with different functional groups.

The specific development of compounds incorporating both maleimide and methanesulfonate functionalities emerged from the need for versatile crosslinking reagents capable of bridging diverse molecular architectures. Research in the early 2000s demonstrated the utility of combining thiol-reactive groups with excellent leaving groups to create compounds suitable for quaternization reactions and nucleophilic substitution processes. This work established the theoretical foundation for molecules like this compound, which embody the principles of orthogonal reactivity in a single molecular framework.

The synthesis of heterobifunctional linkers containing maleimide groups has been facilitated by advances in synthetic methodology, particularly the development of efficient routes for preparing maleimide derivatives from readily available starting materials. Many analogues of maleimide are prepared through the treatment of maleic anhydride with appropriate amines, followed by dehydration reactions that form the characteristic imide linkage. This synthetic approach has enabled the preparation of diverse maleimide derivatives with varying chain lengths and functional group attachments, providing researchers with a toolkit of crosslinking reagents for specific applications.

Significance in Bioconjugation Chemistry

The significance of this compound in bioconjugation chemistry stems from its unique ability to facilitate controlled, sequential chemical modifications of biomolecules under mild physiological conditions. Bioconjugation represents the formation of complexes through chemical bonding of functional molecules to biomolecules such as deoxyribonucleic acid, ribonucleic acid, proteins, lipids, and sugars. The heterobifunctional nature of this compound enables precise control over conjugation reactions, allowing researchers to avoid the complications associated with homobifunctional crosslinkers that can lead to unwanted polymerization or intramolecular crosslinking.

The maleimide component of the molecule demonstrates exceptional selectivity for thiol groups, particularly cysteine residues in proteins, making it an ideal tool for site-specific protein modification. This selectivity is crucial in bioconjugation applications where maintaining the biological activity of the target molecule is paramount. The rapid kinetics of thiol-maleimide reactions, combined with their stability under physiological conditions, has made maleimide-based reagents the gold standard for thiol-selective bioconjugation.

Research has demonstrated that maleimide chemistry stands out in the bioconjugation toolbox by virtue of its synthetic accessibility, excellent reactivity, and practicability. The second-generation of clinically approved antibody-drug conjugates and much of the current antibody-drug conjugate pipeline in clinical trials contain maleimide linkages. This widespread adoption reflects the maturity and reliability of maleimide-based bioconjugation strategies, with this compound representing an advanced iteration of this technology.

The methanesulfonate functionality provides additional versatility by serving as an excellent leaving group for nucleophilic substitution reactions. This capability is particularly valuable for quaternization of pyridyl-nitrogen atoms and introduction of amine or thiol reactive groups. The compound has found specific application as a heterobifunctional linker designed for quaternization reactions, enabling the attachment of diverse molecular cargo to biological targets through a controlled, stepwise process.

Relationship to Other Heterobifunctional Linkers

This compound occupies a distinct position within the broader family of heterobifunctional crosslinking reagents, sharing common design principles while offering unique reactivity profiles. Heterobifunctional crosslinking reagents are characterized by their possession of different reactive groups at each end of the molecule, enabling sequential reactions with distinct molecular targets. This design philosophy prevents the uncontrolled polymerization reactions that can occur with homobifunctional crosslinkers, which contain identical reactive groups at both termini.

The compound shares structural similarities with other well-established heterobifunctional linkers, particularly those containing maleimide functionality as the thiol-reactive component. A prominent example is sulfosuccinimidyl 4-(N-maleimidomethyl) cyclohexane-1-carboxylate, which contains both N-hydroxysuccinimide ester and maleimide reactive groups separated by a cyclohexane-stabilized spacer arm. Both compounds utilize the maleimide group for thiol-selective reactions, but differ in their secondary reactive functionality and the nature of their spacer regions.

The relationship between this compound and other maleimide-containing heterobifunctional reagents extends to their applications in protein modification and bioconjugation. Research has identified compounds containing maleimide groups linked with other reactive functionalities, such as activated N-hydroxysuccinimide esters, as maleimide heterobifunctional reagents. These reagents enable the formation of bioconjugates through controlled, sequential reactions that preserve the biological activity of the target molecules.

The development of N-[4-(aminooxy)butyl]maleimide represents another important example of heterobifunctional linker design that incorporates maleimide functionality. This compound contains an aldehyde-reactive aminooxy group paired with the thiol-reactive maleimide group, enabling the synthesis of complex bioconjugates through orthogonal chemical reactions. The successful application of this compound in the preparation of fluorine-18-labeled biomolecules for positron emission tomography demonstrates the versatility of maleimide-based heterobifunctional linkers.

The broader context of heterobifunctional crosslinking encompasses diverse chemical strategies for connecting different molecular species. These include amine-to-sulfhydryl crosslinkers, carboxyl-to-amine linkers, and photoreactive crosslinking reagents that respond to ultraviolet light exposure. The classification of this compound within this framework emphasizes its role as a specialized tool for applications requiring both thiol reactivity and nucleophilic substitution capabilities.

Propriétés

IUPAC Name |

2-(2,5-dioxopyrrol-1-yl)ethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO5S/c1-14(11,12)13-5-4-8-6(9)2-3-7(8)10/h2-3H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKKIDFHWBBGDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501212095 | |

| Record name | 1-[2-[(Methylsulfonyl)oxy]ethyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501212095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155863-36-8 | |

| Record name | 1-[2-[(Methylsulfonyl)oxy]ethyl]-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155863-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-[(Methylsulfonyl)oxy]ethyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501212095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Maleimidoethyl mesylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate typically involves the reaction of maleimide with an appropriate alkylating agent. One common method is the reaction of maleimide with ethylene glycol in the presence of methanesulfonyl chloride. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate undergoes various chemical reactions, including:

Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.

Cycloaddition: The maleimide moiety can participate in Diels-Alder reactions with dienes, forming cyclohexene derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include primary and secondary amines, thiols, and alcohols.

Cycloaddition: Diels-Alder reactions are often performed in toluene or xylene at temperatures ranging from 80°C to 120°C.

Major Products Formed

Nucleophilic substitution: Substituted maleimides or succinimides, depending on the nucleophile used.

Reduction: Succinimide derivatives.

Cycloaddition: Cyclohexene derivatives with various substituents depending on the diene used.

Applications De Recherche Scientifique

Synthetic Organic Chemistry

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate serves as a versatile intermediate in synthetic organic chemistry. It can be utilized to synthesize various derivatives through nucleophilic substitution reactions due to the presence of the methanesulfonate group.

Fluorescent Probes

This compound can be modified to create fluorescent probes for biochemical research. For instance, derivatives of the pyrrole ring can be used in studying protein-protein interactions and cellular processes. The fluorescent properties allow for real-time monitoring of biological events, enhancing the understanding of molecular mechanisms in living systems .

Biosensors Development

The ability of this compound to form stable complexes with biomolecules makes it suitable for biosensor applications. It can be incorporated into biosensors designed to detect specific biomolecules or environmental pollutants, providing a means for sensitive and selective analysis .

Pharmaceutical Applications

Research indicates that compounds related to this compound exhibit potential therapeutic properties. They may act as precursors or active agents in drug formulations targeting various diseases due to their biological activity and ability to interact with cellular targets .

Case Studies

Mécanisme D'action

The mechanism of action of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate primarily involves its reactivity towards nucleophiles. The maleimide group forms stable covalent bonds with thiol groups in proteins, which can alter the protein’s function or stability. This reactivity is exploited in bioconjugation techniques to attach various probes or drugs to proteins .

Comparaison Avec Des Composés Similaires

Comparison with Maleimide-Containing Antibody-Drug Conjugate (ADC) Linkers

ADC1730 (C₂₇H₃₀N₄O₆)

- Structure: Combines a maleimide group with a para-aminobenzyl (PAB) linker and a valine-alanine dipeptide.

- Molecular Weight : 506.56 g/mol .

- Reactivity : The maleimide reacts with cysteine thiols in antibodies, while the PAB linker is protease-cleavable, enabling controlled drug release.

- Applications : Designed for antibody-drug conjugates (ADCs), offering targeted cytotoxicity .

Key Differences :

- Unlike the target compound, ADC1730 lacks a sulfonate group. Its PAB linker introduces enzyme-sensitive cleavage, whereas the methanesulfonate in the target compound promotes direct alkylation without enzymatic triggers.

- The target compound’s smaller size (219.22 vs. 506.56 g/mol) makes it more suitable for small-molecule modifications rather than ADC payloads .

Comparison with Trifluoromethanesulfonate Analogs

Trifluoromethanesulfonate Derivative (C₈H₈F₃NO₅S)

- Structure : Replaces methanesulfonate with trifluoromethanesulfonate (triflate).

- Molecular Weight : 287.21 g/mol .

- Reactivity : Triflates are superior leaving groups compared to methanesulfonates, enabling faster alkylation under mild conditions.

- Drawbacks : Higher sensitivity to moisture and nucleophiles limits shelf stability .

Key Differences :

Comparison with Sulfonamide Derivatives

Hydantoinethanesulfonamide (C₅H₈N₃O₃S)

- Structure : Replaces the methanesulfonate ester with a sulfonamide group.

- Molecular Weight : 190.20 g/mol .

- Reactivity : The sulfonamide group lacks leaving-group capability, rendering it inert in alkylation. Maleimide retains thiol reactivity.

- Applications: Used in non-conjugative roles, such as enzyme inhibition or as a synthetic intermediate .

Key Differences :

- The target compound’s methanesulfonate enables covalent bonding, while sulfonamide derivatives serve passive roles in molecular recognition .

Research Findings and Trends

- Reactivity : Methanesulfonate’s moderate leaving-group ability ensures controlled reactions, whereas triflates risk premature hydrolysis .

- Stability : The target compound’s shelf life exceeds ADC linkers with enzymatically cleavable groups, which require cold storage .

- Selectivity : Unlike sulfonamide derivatives, the methanesulfonate group enables covalent modifications critical for durable conjugates .

Activité Biologique

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate (CAS No. 155863-36-8) is a chemical compound that exhibits significant biological activity, particularly as a mutagenic agent. This article provides an in-depth analysis of its biological properties, mechanisms of action, and implications for research and therapeutic applications.

- Molecular Formula : C7H9NO5S

- Molar Mass : 219.22 g/mol

- Density : 1.485 g/cm³ (predicted)

- Boiling Point : 437.6 °C (predicted)

- pKa : -2.45 (predicted)

The compound acts primarily through the ethylation of nucleophilic sites in DNA and proteins. This process occurs via a mixed SN1/SN2 reaction mechanism, leading to the formation of ethyl adducts on DNA bases, particularly at the N7 position of guanine. Such modifications can result in various genetic mutations, including:

- GC to AT transitions

- AT to GC transitions

- Base-pair insertions or deletions

- Chromosomal breakage

Mutagenesis

Research indicates that this compound is a potent mutagen. It has been shown to induce mutations in various organisms, including bacteria and yeast. For instance, studies involving Schizosaccharomyces pombe demonstrated that EMS treatment resulted in significant mutagenesis, with observable phenotypic changes in the treated populations .

Case Studies

-

Ethyl Methanesulfonate Mutant Library Construction :

A study focused on constructing a mutant library using EMS-treated archeospores of Neopyropia yezoensis. The optimal EMS concentration was determined to be around 3.375%, which resulted in a significant reduction in germination rates but also facilitated the identification of mutants with desirable traits such as altered thallus shapes . -

Genetic Effects Review :

A comprehensive review highlighted the mutagenic effects of ethyl methanesulfonate across various genetic test systems, confirming its ability to cause chromosomal damage and mutations in both prokaryotic and eukaryotic cells . The review emphasized the need for careful handling due to its carcinogenic potential.

Comparative Biological Activity Table

| Compound | Mutagenic Potential | Organisms Tested | Mechanism |

|---|---|---|---|

| EMS | High | Bacteria, Yeast | Ethylation of DNA |

| This compound | High | Various (including S. pombe) | Ethylation leading to mutations |

Research Findings

Recent studies have consistently shown that compounds similar to ethyl methanesulfonate exhibit mutagenic properties. The specific compound discussed here has been observed to produce significant genetic alterations in treated organisms, suggesting potential applications in genetic research and biotechnology.

Q & A

Q. What are the recommended synthetic routes for 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate?

- Methodological Answer : A multi-step synthesis is typically employed. First, prepare the pyrrolidone core via cyclization of maleic anhydride derivatives. Next, introduce the ethyl methanesulfonate group using nucleophilic substitution under anhydrous conditions. For example, analogous sulfonate syntheses (e.g., methyl 4-formylbenzoate dimethyl acetal derivatives) involve catalytic deprotection steps (e.g., acid hydrolysis) followed by functionalization with methanesulfonyl chloride in the presence of a base like triethylamine . Ensure reaction monitoring via TLC or HPLC to track intermediate formation.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR (¹H and ¹³C) to confirm the presence of the pyrrolidone ring (δ ~5.8–6.5 ppm for olefinic protons) and methanesulfonate group (δ ~3.0–3.5 ppm for CH₂-SO₃) .

- HPLC with UV detection (λ ~210–230 nm for carbonyl absorption) to assess purity (>95% recommended for experimental consistency) .

- Melting point analysis (compare with literature values for analogous compounds, e.g., methyl 4-formyl-1-methylpyrrole-2-carboxylate: mp 100–101°C) to confirm crystallinity .

Q. What solvents are optimal for dissolving this compound in experimental settings?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) are ideal due to the compound’s sulfonate group. For kinetic studies, use methanol or acetonitrile for solubility and compatibility with HPLC systems. Avoid chlorinated solvents if stability issues arise (e.g., decomposition under acidic conditions). Pre-saturate solvents with inert gas (N₂/Ar) to prevent oxidation of the dihydro-pyrrolidone moiety .

Advanced Research Questions

Q. How can researchers design experiments to assess the environmental fate of this compound?

- Methodological Answer : Follow the INCHEMBIOL framework :

- Phase 1 (Lab Studies) :

- Determine hydrolysis half-life under varying pH (pH 3–10) and temperature (20–50°C).

- Use LC-MS/MS to identify degradation products (e.g., sulfonic acid derivatives).

- Phase 2 (Ecosystem Modeling) :

- Apply fugacity models to predict partitioning into water, soil, and biota.

- Conduct microcosm studies to assess biodegradation rates using OECD 301F protocols.

Q. What methodologies are effective in resolving contradictory data regarding its reaction mechanisms?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways of the methanesulfonate group .

- Computational Chemistry : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and compare with experimental kinetic data.

- Cross-Validation : Replicate experiments under controlled conditions (e.g., anhydrous vs. humid) to isolate variables causing discrepancies .

Q. What strategies are recommended for analyzing its stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months, with periodic HPLC analysis to detect degradation (e.g., hydrolysis of the sulfonate ester).

- pH-Rate Profiling : Conduct kinetic studies in buffered solutions (pH 1–12) and use Arrhenius plots to extrapolate shelf-life at 25°C.

- Solid-State Analysis : Employ DSC/TGA to study thermal decomposition pathways (e.g., endothermic peaks indicating melting or sublimation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.